Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS: 2060057-31-8) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-methylpropyl group at position 2 and a propan-2-yl ester at position 2. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
propan-2-yl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-10(2)9-12-14(15(18)19-11(3)4)17-8-6-5-7-13(17)16-12/h10-11H,5-9H2,1-4H3 |
InChI Key |
DZPWJPSKXKWUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N2CCCCC2=N1)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The core heterocycle is generally synthesized via condensation reactions involving 2-aminopyridines and α-haloketones or aldehyde derivatives. For example, Kazmierczak et al. (2017) and Joachimiak et al. (2018) reported the Knoevenagel condensation of 2-aminopyridine derivatives with trialkyl phosphonocarboxylates in the presence of titanium tetrachloride (TiCl₄) and triethylamine (TEA), followed by reduction with sodium borohydride (NaBH₄) and nickel chloride hydrate (NiCl₂·xH₂O), yielding imidazo[1,2-a]pyridine intermediates with yields ranging from 48% to 87% (see Scheme 1 in reference).
Cyclization Methods
Cyclization is often achieved via refluxing in ethanol with reagents such as ethanethioamide, which facilitates the formation of the imidazo ring system. This method is supported by the synthesis of derivatives like 5a–d and their subsequent modifications, as described by Kusy et al. (2019).
Functionalization of the Carboxylate Group
Esterification
The carboxylate group at the 3-position is typically esterified using standard Fischer esterification methods or via direct acylation with propan-2-ol derivatives. For example, the esterification of the carboxylic acid with propan-2-ol under acidic conditions (e.g., sulfuric acid catalysis) yields the propan-2-yl ester. The process is optimized to prevent hydrolysis or transesterification side reactions.
Ester Hydrolysis and Re-esterification
In some cases, the ester is hydrolyzed under basic conditions (LiOH in aqueous solution) and then re-esterified with propan-2-ol to obtain the target ester with high purity, as described in the literature concerning related heterocyclic esters.
Introduction of the 2-Methylpropyl Group
Alkylation and Cross-Coupling Reactions
The 2-methylpropyl substituent (isobutyl group) can be introduced via nucleophilic substitution or cross-coupling reactions. Suzuki-Miyaura coupling, as demonstrated by Kazmierczak et al. (2017), is a common approach, where iodinated intermediates undergo palladium-catalyzed coupling with boronic acids bearing the desired alkyl groups.
Specific Methodology for Alkyl Substitution
- Preparation of iodinated intermediates: Iodination of the aromatic ring or heterocycle is performed using N-iodosuccinimide (NIS) in acetonitrile at room temperature, yielding high conversion rates (see General Procedure II in).
- Coupling with alkyl boronic acids: The iodinated heterocycle reacts with 2-methylpropylboronic acid in the presence of Pd(PPh₃)₄ or Pd(dppf)Cl₂, under basic conditions, to afford the 2-(2-methylpropyl) substituted derivative.
Specific Synthetic Route for the Target Compound
Based on the literature, a plausible synthetic route for Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves:
Introduction of the iodide substituent:
- Iodination using NIS in acetonitrile to activate the aromatic ring for subsequent coupling.
Cross-coupling to introduce the 2-methylpropyl group:
- Palladium-catalyzed Suzuki coupling with 2-methylpropylboronic acid.
Esterification of the carboxylic acid:
- Reaction with propan-2-ol under acidic conditions to form the ester.
-
- Purification via flash chromatography to isolate the target compound with high purity.
Data Tables and In-Depth Research Findings
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, which modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Impact of Heterocycle Modifications
Replacing the pyridine ring with pyrimidine (as in ) or pyrazine () alters ring electronics and hydrogen-bonding capacity:
Table 2: Heterocycle Modifications
Key Observations :
- Pyrimidine and pyrazine analogs exhibit distinct reactivity profiles. For example, pyrimidine derivatives may engage in additional hydrogen bonding, while pyrazine derivatives could show enhanced thermal stability.
Biological Activity
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a derivative of the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C15H20N2O2
- Molecular Weight : 252.34 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains and fungi. For example:
- Antibacterial Activity : Studies have demonstrated that certain imidazopyridine derivatives possess potent antibacterial effects against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.05 to 1.5 μM against resistant strains of tuberculosis (TB) .
Anticancer Properties
Research has highlighted the potential anticancer effects of imidazo[1,2-a]pyridine derivatives. The compound under review has been associated with:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal crucial insights into how structural modifications influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups | Enhance lipophilicity and bioavailability |
| Alkyl chains | Improve binding affinity to target proteins |
| Functional groups | Determine specificity towards certain biological pathways |
These modifications can significantly impact the pharmacokinetic properties and overall efficacy of the compounds.
Study on Antitubercular Activity
A notable study evaluated the antitubercular activity of several imidazo[1,2-a]pyridine derivatives, including the compound . The results indicated that:
- Compound Efficacy : Compounds exhibited MIC values as low as 0.05 μM against resistant TB strains. This suggests a promising avenue for developing new treatments for drug-resistant tuberculosis .
Pharmacokinetic Properties
Research into the pharmacokinetic properties of these compounds has shown favorable profiles:
| Parameter | Value |
|---|---|
| Plasma protein binding (%) | 99.89% (human) |
| CYP enzyme inhibition (%) | CYP3A4: 52.2% |
| Hepatocyte stability (%) | 0.19% remaining at 2 hrs |
These findings indicate that the compound maintains good stability and minimal metabolism in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
